molecular formula C25H27BrN2O4S B393739 ethyl 2-amino-4-(4-bromothiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 2-amino-4-(4-bromothiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393739
M. Wt: 531.5g/mol
InChI Key: KTXDPKIQSWGRFF-UHFFFAOYSA-N
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Description

ethyl 2-amino-4-(4-bromothiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-bromothiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Thienyl and Bromo Groups: The thienyl group can be introduced via a Suzuki coupling reaction, using a thienyl boronic acid and a bromo-substituted quinoline intermediate.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine source like ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxyphenyl groups, leading to the formation of sulfoxides or sulfones and quinones, respectively.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines

Properties

Molecular Formula

C25H27BrN2O4S

Molecular Weight

531.5g/mol

IUPAC Name

ethyl 2-amino-4-(4-bromothiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H27BrN2O4S/c1-5-32-24(30)22-21(19-10-14(26)13-33-19)20-17(11-25(2,3)12-18(20)29)28(23(22)27)15-6-8-16(31-4)9-7-15/h6-10,13,21H,5,11-12,27H2,1-4H3

InChI Key

KTXDPKIQSWGRFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=CS3)Br)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)OC)N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=CS3)Br)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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